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Octane, 1-(ethenylthio)-

Cat. No.: B14017574
CAS No.: 42779-08-8
M. Wt: 172.33 g/mol
InChI Key: FUQCHGNXIFLYAW-UHFFFAOYSA-N
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Description

Significance and Context in Organosulfur Chemistry

Organosulfur compounds are a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to materials. Vinyl thioethers, the class to which Octane (B31449), 1-(ethenylthio)- belongs, are particularly valuable as synthetic intermediates. rsc.org The sulfur atom influences the reactivity of the adjacent vinyl group, making it susceptible to a variety of chemical transformations.

The general synthesis of vinyl sulfides can be achieved through several methods, including the reaction of thiols with alkynes. rsc.org For instance, 1-octanethiol (B94742) could theoretically react with acetylene (B1199291) to produce Octane, 1-(ethenylthio)-. Other methods involve the cross-coupling of vinyl halides with thiols, often catalyzed by transition metals like copper or palladium. organic-chemistry.org These synthetic routes highlight the accessibility of this class of compounds for further research and application.

Vinyl sulfides are known to participate in reactions such as the Fischer indole (B1671886) synthesis, where they can act as surrogates for aldehydes or ketones. organic-chemistry.org This reactivity opens the door for their use in the synthesis of complex heterocyclic structures.

Research Trajectory and Evolution of Study

The study of vinyl thioethers has evolved significantly, with a considerable focus on their polymerization. Both radical and cationic polymerization methods have been applied to vinyl ethers and thioethers, demonstrating their potential as monomers for creating novel polymers. rsc.orgrsc.org

While specific research on the polymerization of Octane, 1-(ethenylthio)- is not prominent in the literature, the general principles of vinyl thioether polymerization apply. The electron-rich nature of the vinyl group in vinyl thioethers makes them interesting candidates for copolymerization with more electron-deficient monomers. rsc.org This allows for the synthesis of copolymers with tailored properties.

A key development in this area is the use of techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for the controlled synthesis of polymers with well-defined architectures. nih.gov The application of such controlled polymerization techniques to long-chain alkyl vinyl thioethers like Octane, 1-(ethenylthio)- could lead to the development of new materials with unique properties.

A patent for a method of producing emulsions and aqueous polyisobutene emulsions mentions "vinyl octyl sulfide" as a suitable non-acid containing monomer for copolymerization. google.comgoogle.com This suggests a potential application in the formulation of specialized polymers for industrial uses.

Current Research Frontiers and Unexplored Domains

The future of research involving Octane, 1-(ethenylthio)- and related long-chain alkyl vinyl thioethers likely lies in the field of materials science. The combination of a flexible, hydrophobic alkyl chain and a reactive vinyl sulfide (B99878) group presents several opportunities.

One area of exploration is the development of functional polymers. The thioether linkage in polymers derived from vinyl thioethers can introduce unique properties, such as improved refractive index or the potential for post-polymerization modification. nih.gov The long alkyl chain of Octane, 1-(ethenylthio)- would impart significant hydrophobicity to any resulting polymer, which could be useful in applications such as coatings, adhesives, or as additives for lubricants.

Furthermore, the reactivity of the vinyl group allows for its incorporation into various polymer architectures, including block copolymers and cross-linked networks. rsc.org The use of Octane, 1-(ethenylthio)- as a comonomer could be a strategy to introduce flexibility and hydrophobicity into a polymer chain.

The field of "click chemistry," which involves highly efficient and specific reactions, also presents opportunities. Thiol-ene and thiol-yne reactions, which involve the addition of thiols to alkenes and alkynes, are powerful tools for creating complex molecules and materials. nih.gov The vinyl group of Octane, 1-(ethenylthio)- could potentially participate in such reactions, enabling its use in the construction of well-defined macromolecules and surfaces.

While the body of research specifically focused on Octane, 1-(ethenylthio)- is currently limited, its position within the versatile class of vinyl thioethers suggests a range of possibilities for future investigation, particularly in the design of novel polymers with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20S B14017574 Octane, 1-(ethenylthio)- CAS No. 42779-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42779-08-8

Molecular Formula

C10H20S

Molecular Weight

172.33 g/mol

IUPAC Name

1-ethenylsulfanyloctane

InChI

InChI=1S/C10H20S/c1-3-5-6-7-8-9-10-11-4-2/h4H,2-3,5-10H2,1H3

InChI Key

FUQCHGNXIFLYAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC=C

Origin of Product

United States

Elucidation of Chemical Reactivity and Reaction Mechanisms of Octane, 1 Ethenylthio

Reactivity of the Ethenyl Moiety

The ethenyl group in Octane (B31449), 1-(ethenylthio)- is electronically modified by the adjacent sulfur atom. The sulfur, through p-π conjugation, donates electron density to the double bond, making the β-carbon atom nucleophilic. This electronic characteristic is central to its reactivity in addition and cycloaddition reactions.

Electrophilic and Nucleophilic Addition Reactions

The electron-rich nature of the double bond in vinyl thioethers makes it susceptible to attack by electrophiles. The addition of electrophiles typically follows a Markovnikov-type regioselectivity, where the electrophile attaches to the β-carbon, and the subsequent nucleophilic attack occurs at the α-carbon, which is stabilized by the sulfur atom. This process often proceeds through a bridged thiiranium ion intermediate, which influences the stereochemical outcome of the reaction, frequently resulting in trans-addition products. researchgate.net For instance, the reaction of vinyl ethers with electrophilic reagents can lead to the formation of stabilized carbocationic intermediates that can be trapped by nucleophiles. researchgate.net

Conversely, the vinyl group can be rendered electrophilic, particularly when the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone. In these cases, the electron-withdrawing nature of the oxidized sulfur group activates the double bond for Michael-type nucleophilic addition at the β-position. The addition of nucleophiles like thiols to vinyl sulfones is a well-documented reaction that proceeds via a carbanion intermediate.

Table 1: Representative Addition Reactions of Vinyl Thioethers

Reaction Type Reagent Product Type Regioselectivity Reference
Electrophilic Addition Benzenesulfenyl chloride β-chloro-α-(phenylthio)ethane derivative Markovnikov
Nucleophilic Addition (to corresponding vinyl sulfone) Aromatic thiols β-(Arylthio)ethyl aryl sulfone Michael Addition

Radical Reactions and Their Mechanisms

Vinyl sulfides can participate in radical reactions. The addition of a radical to the double bond can occur at either the α or β position, with the regioselectivity depending on the nature of the attacking radical and the reaction conditions. For example, radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols can produce vinyl sulfides. This suggests that vinyl sulfides themselves can be formed through radical pathways.

The presence of a cobalt(II) complex has been shown to increase the radicophilicity at the β-position of vinyl type sulfides. This indicates that the radical reactivity of the ethenyl moiety can be influenced and controlled by coordination to metal centers. Furthermore, vinyl sulfides are recognized as valuable substrates in transition metal-catalyzed carbon-carbon bond-forming reactions that may involve radical intermediates. The trisulfur (B1217805) radical anion has been demonstrated to be an effective mediator for activating the vinyl group of certain vinyl sulfides, facilitating intramolecular cyclization.

Cycloaddition Reactions (e.g., Diels-Alder if applicable)

Vinyl thioethers are effective dienophiles in Diels-Alder reactions, particularly when the sulfur is oxidized to a sulfone, which lowers the energy of the LUMO of the double bond. More uniquely, vinyl thioethers can participate in hetero-Diels-Alder (HDA) cycloadditions. For example, they have been shown to react with in situ-generated o-quinolinone quinone methides in a highly selective and smooth reaction under aqueous conditions. This type of bioorthogonal ligation highlights the utility of the vinyl thioether moiety in complex chemical systems.

Additionally, vinyl thioethers can undergo [3+2] cycloaddition reactions with species like benzynes, leading to the formation of cyclic sulfonium (B1226848) ylides.

Table 2: Cycloaddition Reactions Involving Vinyl Thioethers

Reaction Type Reactant Product Type Reference
Hetero-Diels-Alder o-Quinolinone quinone methide Fused heterocyclic system

Reactivity of the Thioether Linkage

The sulfur atom in Octane, 1-(ethenylthio)- is a key center of reactivity, capable of undergoing oxidation and acting as a ligand in coordination chemistry.

Oxidation Pathways and Products (e.g., Sulfoxides, Sulfones)

The thioether linkage is readily oxidized to form the corresponding sulfoxide and subsequently the sulfone. This transformation dramatically alters the electronic nature of the molecule, turning the vinyl group from an electron-rich to an electron-poor system. A variety of oxidizing agents can be employed for this purpose, and the reaction can often be controlled to selectively yield either the sulfoxide or the sulfone. For example, hydrogen peroxide in the presence of certain catalysts can be used for these oxidations.

Oxidation to Sulfoxide: This is the first stage of oxidation. The resulting vinyl sulfoxide is a chiral molecule and a valuable intermediate in asymmetric synthesis.

Oxidation to Sulfone: Further oxidation of the sulfoxide yields the vinyl sulfone. Vinyl sulfones are powerful Michael acceptors and participate in a range of nucleophilic addition and cycloaddition reactions.

Table 3: Common Oxidizing Agents for Thioether Oxidation

Oxidizing Agent Typical Product Reference
Hydrogen Peroxide (H₂O₂) Sulfoxide or Sulfone
meta-Chloroperoxybenzoic acid (m-CPBA) Sulfoxide or Sulfone

Ligand Exchange and Coordination Chemistry

The sulfur atom of the thioether group possesses lone pairs of electrons, allowing it to act as a ligand and coordinate to metal centers. Thioether ligands are generally considered soft donors and prefer to bind to soft metal ions. The coordination chemistry of thioethers is extensive, and they can form stable complexes with a variety of transition metals, including rhodium and nickel.

In the context of a molecule like Octane, 1-(ethenylthio)-, both the sulfur atom and the ethenyl group could potentially coordinate to a metal center, acting as a bidentate ligand. The coordination can influence the reactivity of the organic framework, as seen in the cobalt-mediated radical reactions. Ligand exchange reactions, where the thioether displaces another ligand from a metal complex or is itself displaced, are fundamental processes in the organometallic chemistry of these compounds. The ability of thioether ligands to undergo intramolecular exchange between metal atoms in polynuclear clusters has also been reported.

Cleavage Reactions and Their Mechanisms

The cleavage of the C-S or C=C bonds in Octane, 1-(ethenylthio)- can be initiated under different conditions, leading to various products.

The mechanism proceeds as follows:

Protonation of the terminal carbon of the vinyl group by a hydronium ion.

Resonance stabilization of the resulting carbocation by the sulfur atom.

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to form a thiohemiacetal.

Protonation of the sulfur atom followed by cleavage of the C-S bond to release octanethiol and form a resonance-stabilized hydroxycarbocation.

Deprotonation to yield acetaldehyde.

Radical-Mediated Cleavage: The C-S bond in vinyl sulfides can also undergo homolytic cleavage under radical conditions. For instance, in the presence of a radical initiator, such as ACCN or AIBN, and a thiol, a radical-mediated thiodesulfonylation can occur. nih.gov While this specific reaction is for vinyl sulfones, similar principles can apply to vinyl sulfides where a thiyl radical could add to the double bond, potentially leading to cleavage or isomerization. nih.gov The trisulfur radical anion (S₃⁻) has also been shown to be effective in cleaving the S-S bond in disulfides to generate thiyl radicals, which can then react with vinyl groups. acs.org

Intermolecular and Intramolecular Reaction Dynamics

The reactivity of Octane, 1-(ethenylthio)- is also characterized by its participation in various intermolecular and intramolecular reactions.

Intermolecular Reactions:

Cycloaddition Reactions: As an electron-rich alkene, Octane, 1-(ethenylthio)- can participate in several types of cycloaddition reactions. orgsyn.org These include [2+2], [3+2], and [4+2] cycloadditions. For example, it can react with arynes in a (3+2) cycloaddition to form benzannulated sulfonium ylides. nih.gov It can also undergo [4+2] cycloaddition (Diels-Alder) reactions with suitable dienes, such as o-quinone methides or acroleins. researchgate.netacs.org

Intermolecular Forces: The primary intermolecular forces in Octane, 1-(ethenylthio)- are London dispersion forces, due to the long, non-polar octyl chain. quora.com The sulfur atom and the double bond introduce some polarity, leading to weak dipole-dipole interactions. There is no hydrogen bonding.

Intramolecular Reactions:

Given the linear nature of the octyl chain and the lack of other functional groups, significant intramolecular reactions for Octane, 1-(ethenylthio)- itself are not commonly reported. However, related vinyl sulfides with appropriately positioned functional groups can undergo intramolecular reactions. For example, vinyl sulfides with an intramolecular alkyl radical can undergo cyclization. rsc.org Similarly, if a carbonyl group were present in the octyl chain at a suitable position, an intramolecular aldol-type reaction could be envisioned. youtube.com

Influence of Substituents and Reaction Conditions on Selectivity and Yield

The outcome, selectivity, and yield of reactions involving Octane, 1-(ethenylthio)- are highly dependent on the nature of substituents and the specific reaction conditions employed.

Influence of Substituents:

The Octyl Group: The n-octyl group is an electron-donating group (EDG) through an inductive effect. lasalle.edu This increases the electron density of the vinyl group, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This activating effect influences the regioselectivity of addition reactions.

Substituents on Reactants: In intermolecular reactions, the nature of the substituents on the other reactant plays a crucial role. For instance, in cycloaddition reactions, electron-withdrawing groups on the dienophile would accelerate the reaction with the electron-rich Octane, 1-(ethenylthio)-. lasalle.edu The steric bulk of substituents on either reactant can also significantly impact the reaction rate and the stereoselectivity of the products. lasalle.edu

Influence of Reaction Conditions:

The following table summarizes the influence of various reaction conditions on the reactivity of vinyl sulfides, which can be extrapolated to Octane, 1-(ethenylthio)-.

Reaction ConditionEffect on Selectivity and Yield
Temperature Generally, increasing the temperature increases the reaction rate. However, for exothermic reactions like some cycloadditions, lower temperatures may favor higher yields. In radical reactions, temperature can influence the initiation rate.
Catalyst The choice of catalyst is critical. In acid-catalyzed hydrolysis, the concentration and strength of the acid affect the rate. smartstartinstitute.com In cycloadditions, Lewis acids or chiral phosphoric acids can be used to control stereoselectivity. researchgate.netacs.org Metal catalysts like palladium or copper are used in cross-coupling and C-C bond cleavage reactions. escholarship.orgnih.gov
Solvent The polarity of the solvent can significantly influence reaction outcomes. Polar protic solvents can stabilize charged intermediates in reactions like acid-catalyzed hydrolysis. youtube.com In SN1-type reactions, polar protic solvents are often required. youtube.com The choice of solvent can also affect the regioselectivity of certain radical reactions. researchgate.net
Pressure For reactions involving gaseous reactants, pressure can affect the concentration and thus the reaction rate. High pressure is often used in hydrogenation reactions.

Advanced Spectroscopic and Analytical Characterization of Octane, 1 Ethenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. For Octane (B31449), 1-(ethenylthio)-, a combination of one-dimensional and two-dimensional NMR experiments provides definitive evidence for its structural connectivity.

High-Resolution ¹H NMR Spectroscopy

High-resolution ¹H NMR spectroscopy for Octane, 1-(ethenylthio)- reveals distinct signals corresponding to the protons in the vinyl group and the octyl chain. The vinyl group (S-CH=CH₂) typically presents a complex ABC spin system. The geminal protons on the terminal methylene (B1212753) (=CH₂) are diastereotopic, resulting in two separate signals, each appearing as a doublet of doublets. The single proton on the sulfur-substituted vinyl carbon (-S-CH=) also appears as a doublet of doublets due to coupling with the two geminal protons.

The protons of the n-octyl chain exhibit characteristic signals in the upfield region. The terminal methyl (CH₃) group protons appear as a triplet, while the methylene (CH₂) groups along the chain produce overlapping multiplets. The methylene group directly attached to the sulfur atom (α-CH₂) is deshielded by the heteroatom and thus appears at a higher chemical shift (further downfield) compared to the other methylene groups, typically as a triplet.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for Octane, 1-(ethenylthio)- Note: This table is based on theoretical values and typical chemical shift ranges for similar structures. Actual experimental values may vary.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Vinyl Group
-S-H C=CH₂~6.2 - 6.5Doublet of Doublets (dd)1H
-S-HC=CH ₂ (trans)~5.1 - 5.3Doublet of Doublets (dd)1H
-S-HC=CH ₂ (cis)~5.0 - 5.2Doublet of Doublets (dd)1H
Octyl Group
-S-CH₂ -(CH₂)₆-CH₃~2.6 - 2.8Triplet (t)2H
-S-CH₂-CH₂ -(CH₂)₅-CH₃~1.5 - 1.7Multiplet (m)2H
-(CH₂)₅-CH₂ -CH₃~1.2 - 1.4Multiplet (m)10H
-(CH₂)₇-CH₃ ~0.8 - 0.9Triplet (t)3H

¹³C NMR Spectroscopy and DEPT Analysis

The ¹³C NMR spectrum of Octane, 1-(ethenylthio)- displays ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts of the vinyl carbons are found in the characteristic alkene region of the spectrum. oregonstate.edudocbrown.info The carbons of the octyl chain appear in the aliphatic region. docbrown.info PubChem provides an experimental ¹³C NMR spectrum for this compound. nih.gov

Distortionless Enhancement by Polarization Transfer (DEPT) analysis is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

DEPT-90: Shows signals only for CH carbons. In this molecule, only the -S-C H= carbon would be visible.

DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are not observed in DEPT spectra.

This analysis, combined with the standard ¹³C spectrum, allows for the unambiguous assignment of each carbon signal.

Table 2: Predicted ¹³C NMR and DEPT Analysis Data for Octane, 1-(ethenylthio)- Note: This table is based on theoretical values and data from analogous compounds. Experimental values may differ slightly.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)DEPT-135 Signal
Vinyl Group
-S-C H=CH₂~131 - 133Positive (CH)
-S-CH=C H₂~110 - 112Negative (CH₂)
Octyl Group
-S-C H₂-~32 - 34Negative (CH₂)
-S-CH₂-C H₂-~31 - 32Negative (CH₂)
-S-(CH₂)₂-C H₂-~29.0 - 29.5Negative (CH₂)
-S-(CH₂)₃-C H₂-~29.0 - 29.5Negative (CH₂)
-S-(CH₂)₄-C H₂-~28 - 29Negative (CH₂)
-S-(CH₂)₅-C H₂-~22 - 23Negative (CH₂)
-S-(CH₂)₆-C H₂-~30 - 31Negative (CH₂)
-C H₃~13 - 15Positive (CH₃)

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for confirming the complete molecular structure by revealing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For Octane, 1-(ethenylthio)-, COSY spectra would show correlations between adjacent protons along the octyl chain (e.g., between the α-CH₂ and β-CH₂ protons) and within the vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.educolumbia.edu This technique is highly effective for definitively assigning which proton signal corresponds to which carbon signal, for example, linking the ¹H signal at ~2.7 ppm to the α-carbon signal at ~33 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. For a flexible molecule like this, its utility might be in confirming through-space proximities within the folded conformation of the alkyl chain, though it is less critical for primary structure elucidation compared to COSY, HSQC, and HMBC.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues to the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Profiling

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile compounds in complex mixtures. chemrxiv.orgu-tokyo.ac.jp Octane, 1-(ethenylthio)- has been identified as a volatile component in various natural products, such as the essential oil of Phaleria macrocarpa seeds, using this technique. researchgate.netums.edu.myresearchgate.net In a typical GC-MS analysis, the compound would first be separated from other components on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, it is ionized (commonly by electron ionization, EI), causing it to fragment in a reproducible pattern. The resulting mass spectrum serves as a molecular fingerprint. The spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule's mass and several fragment ion peaks resulting from the cleavage of weaker bonds, such as the C-S bond or fragmentation along the alkyl chain.

Table 3: Plausible Major Mass Fragments for Octane, 1-(ethenylthio)- in GC-MS (EI)

m/z (Mass-to-Charge Ratio)Possible Fragment Identity
172[C₁₀H₂₀S]⁺ (Molecular Ion, M⁺)
143[M - C₂H₃]⁺ (Loss of vinyl group)
113[C₈H₁₇S]⁺ (Thiol fragment from C-S cleavage)
87[C₄H₇S]⁺ (McLafferty rearrangement product)
59[C₂H₃S]⁺ (Vinylthio cation)
41[C₃H₅]⁺ (Allyl cation, common alkyl fragment)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to within 0.001 Da). This allows for the determination of the elemental composition of the molecule. acs.orgnih.gov For Octane, 1-(ethenylthio)-, the molecular formula is C₁₀H₂₀S. The calculated monoisotopic exact mass for this formula is 172.12857181 Da. nih.gov An HRMS measurement yielding a mass extremely close to this value would provide unambiguous confirmation of the molecular formula, distinguishing it from other potential compounds that might have the same nominal mass of 172 but a different elemental composition (e.g., C₁₁H₂₄O). This technique is a cornerstone of modern chemical analysis for confirming the identity of newly synthesized or isolated compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the molecular vibrations of a compound. researchgate.netksu.edu.sa IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa Raman spectroscopy, a complementary technique, involves the inelastic scattering of monochromatic light, and is sensitive to vibrations that cause a change in the polarizability of the molecule. ksu.edu.saroyalholloway.ac.uk Together, they provide a comprehensive vibrational fingerprint of the molecule. researchgate.net

The analysis of the IR and Raman spectra of Octane, 1-(ethenylthio)- allows for the unambiguous identification of its key structural features: the octyl chain, the ethenyl (vinyl) group, and the thioether linkage.

The vibrational spectrum of Octane, 1-(ethenylthio)- is dominated by the characteristic modes of its constituent functional groups. The table below summarizes the expected and observed vibrational frequencies for the ethenyl and thioether groups, along with the vibrations from the octane chain.

The **ethenyl group (-CH=CH₂) ** gives rise to several distinct bands. The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region in the IR spectrum. libretexts.org The stretching vibrations of the vinyl C-H bonds (=C-H) are found at higher frequencies than alkyl C-H bonds, generally in the 3100-3000 cm⁻¹ range. libretexts.orgnih.gov Out-of-plane bending vibrations of the vinyl C-H bonds also produce strong characteristic bands. nih.gov

The thioether group (C-S-C) is characterized by C-S stretching vibrations. These bands are typically weak in the IR spectrum and appear in the fingerprint region, generally between 600 and 800 cm⁻¹. researchgate.net For instance, studies on petroleum thioethers have assigned C-S stretching vibrations to peaks around 698 cm⁻¹ and 682 cm⁻¹. researchgate.net Raman spectroscopy can be a particularly useful tool for identifying the C-S stretch, which often produces a more intense signal in the Raman spectrum compared to the IR spectrum. royalholloway.ac.uk

The octyl group primarily contributes C-H stretching vibrations from its -CH₂- and -CH₃ groups, which are observed as strong absorptions in the 3000-2845 cm⁻¹ region. vscht.czdocbrown.info C-H bending and rocking vibrations for the alkyl chain appear in the 1480-1370 cm⁻¹ range. docbrown.info

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Reference
Ethenyl (-CH=CH₂)=C-H Stretch3100 - 3000MediumMedium libretexts.org
C=C Stretch1680 - 1640Medium to WeakStrong libretexts.org
=C-H Bend (out-of-plane)1000 - 650StrongWeak libretexts.org
Thioether (-S-)C-S Stretch800 - 600Weak to MediumMedium to Strong royalholloway.ac.ukresearchgate.net
Octyl (-C₈H₁₇)-C-H Stretch3000 - 2845StrongStrong docbrown.info
-C-H Bend1480 - 1370MediumMedium docbrown.info

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is an analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid by analyzing the diffraction pattern of an X-ray beam. wikipedia.organton-paar.comlibretexts.org This method is the gold standard for determining atomic and molecular structure, including bond lengths, bond angles, and intermolecular interactions. wikipedia.org

For a compound like Octane, 1-(ethenylthio)-, which is a liquid at standard temperature and pressure, single-crystal X-ray crystallography is not directly applicable. The technique requires a stable, high-quality single crystal, which is challenging to obtain for many liquids. wikipedia.org While diffraction studies have been performed on simple linear alkanes like octane when adsorbed onto surfaces at low temperatures to form ordered solid monolayers, no such data is currently available for Octane, 1-(ethenylthio)-. core.ac.uk Therefore, a detailed solid-state structure determined by X-ray crystallography for this specific compound has not been reported in the scientific literature.

Derivatization Methods for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to convert a compound into a product (a derivative) with properties that are better suited for a specific analytical method. chromatographyonline.com For gas chromatography (GC), the primary goals are to increase the volatility and thermal stability of an analyte. phenomenex.com For spectroscopic analysis, derivatization can be used to introduce a chromophoric or fluorophoric group to enhance detection. chromatographyonline.comtandfonline.com

While Octane, 1-(ethenylthio)- is sufficiently volatile for GC analysis, derivatization can still be employed to improve chromatographic resolution or enhance detector sensitivity, particularly for mass spectrometry (MS). chromatographyonline.com The two main reactive sites in the molecule are the vinyl group and the thioether sulfur atom.

Derivatization targeting the Thioether Group:

Oxidation: The thioether can be oxidized to a sulfoxide (B87167) or a sulfone. This increases the polarity of the molecule, which would be counterproductive for GC analysis but could be useful for liquid chromatography (LC) or for creating a derivative with different fragmentation patterns in MS.

Derivatization targeting the Vinyl Group:

Halogenation: Addition of a halogen (e.g., bromine) across the double bond would create a di-halogenated derivative. Introducing halogen atoms can significantly enhance the response of an electron capture detector (ECD) in GC analysis. research-solution.com

Hydrothiolation: A thiol-ene "click" reaction can be used to add another thiol-containing molecule across the double bond, which could be used to introduce a tag for fluorescence or other detection methods. nih.gov

Derivatization for Spectroscopic Enhancement:

Derivatizing agents can be chosen to introduce a chromophore (a group that absorbs UV-visible light) or a fluorophore (a group that fluoresces). chromatographyonline.comtandfonline.com For instance, while not directly applicable to the functional groups in Octane, 1-(ethenylthio)-, reagents are available that react with other functionalities to allow for sensitive spectrophotometric or fluorometric detection. tandfonline.comosti.govacs.org

The choice of derivatization method depends on the analytical objective, whether it is to improve separation, enhance detection sensitivity, or aid in structural confirmation. mdpi.com

Target Functional GroupDerivatization ReactionPurpose / Analytical EnhancementReference
Vinyl (-CH=CH₂)Addition of Halogen (e.g., Br₂)Increases molecular weight; enhances response for Electron Capture Detection (GC-ECD). research-solution.com
Vinyl (-CH=CH₂)Thiol-ene ReactionAttaches a new functional group, potentially a fluorescent tag for LC or a group with a specific mass for MS. nih.gov
Thioether (-S-)Oxidation (to sulfoxide/sulfone)Alters polarity for LC separation; creates a derivative with a distinct mass fragmentation pattern in MS.
GeneralSilylation (on related compounds)Commonly used for compounds with active hydrogens (e.g., thiols, alcohols) to increase volatility and thermal stability for GC. While not directly applicable to the thioether, it is a key method for related sulfur compounds. phenomenex.comtcichemicals.com

Theoretical and Computational Chemistry Studies on Octane, 1 Ethenylthio

Electronic Structure and Molecular Orbital Analysis

The electronic structure of Octane (B31449), 1-(ethenylthio)- is fundamentally governed by the interaction between the vinyl group (C=C) and the sulfur atom, which is further influenced by the long octyl chain. The sulfur atom, with its lone pairs of electrons, engages in pπ-pπ conjugation with the vinyl group's π-system. This interaction is a key determinant of the molecule's electronic properties.

Molecular orbital (MO) analysis of simpler vinyl sulfides, such as methyl vinyl sulfide (B99878), reveals that the highest occupied molecular orbital (HOMO) is typically a π-type orbital with significant contributions from the sulfur 3p orbital and the carbon 2p orbitals of the vinyl group. The lowest unoccupied molecular orbital (LUMO) is generally the corresponding π* antibonding orbital. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's reactivity and spectroscopic properties.

Table 1: Predicted Frontier Molecular Orbital Energies for Octane, 1-(ethenylthio)- (Hypothetical Data)

Molecular Orbital Energy (eV) Character
LUMO -0.5 π* (C=C-S)
HOMO -8.2 π (C=C-S)

Note: This data is hypothetical and extrapolated from studies on smaller vinyl thioethers. The actual values would require specific quantum chemical calculations.

The electron density distribution in Octane, 1-(ethenylthio)- is expected to be polarized. The sulfur atom, being more electronegative than the adjacent carbon atoms, will draw some electron density, but the delocalization of its lone pair into the vinyl π-system can lead to increased electron density on the β-carbon of the vinyl group. The long, non-polar octyl chain primarily influences the molecule's steric and lipophilic properties rather than its core electronic structure.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the properties of molecules like Octane, 1-(ethenylthio)-. acs.org These methods can provide detailed insights into the molecule's geometry, conformational preferences, and reaction mechanisms.

The conformational flexibility of Octane, 1-(ethenylthio)- arises from rotation around the C-S and C-C single bonds. For the vinylthio- moiety, studies on smaller analogues suggest the existence of multiple stable conformers. The most stable conformer is typically the one that maximizes conjugation between the sulfur lone pair and the vinyl π-system while minimizing steric hindrance.

The octyl chain introduces a much larger number of possible conformations. Computational exploration of the potential energy surface would reveal numerous local minima corresponding to different arrangements of the alkyl chain. The global minimum would represent the most stable conformation, likely an extended chain to minimize steric repulsion.

Table 2: Relative Energies of Hypothetical Conformers of the Vinylthio- Moiety in Octane, 1-(ethenylthio)-

Conformer Dihedral Angle (C=C-S-C) Relative Energy (kcal/mol)
Syn-periplanar ~0° 0.0 (most stable)
Anti-periplanar ~180° 1.5

Note: This data is hypothetical and based on general trends for vinyl thioethers.

Quantum chemical calculations are instrumental in identifying transition state structures and calculating activation barriers for chemical reactions. For Octane, 1-(ethenylthio)-, potential reactions include electrophilic addition to the vinyl group and reactions involving the sulfur atom. DFT calculations could be used to model the reaction pathways, locate the transition states, and determine the reaction kinetics. For instance, in a hydrothiolation reaction to synthesize this molecule, DFT could elucidate the mechanism of the anti-Markovnikov addition of a thiol to an alkyne. researchgate.net

Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis absorption spectra. These predictions can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. For example, the calculated vibrational frequencies can be used to assign specific peaks in an experimental IR spectrum to particular molecular motions.

Structure-Reactivity Relationship Prediction

The computational data gathered from electronic structure analysis and quantum chemical calculations can be used to predict the structure-reactivity relationships of Octane, 1-(ethenylthio)-. The distribution of frontier molecular orbitals (HOMO and LUMO) can indicate the likely sites for nucleophilic and electrophilic attack. For instance, the higher electron density on the β-carbon of the vinyl group, due to conjugation with the sulfur atom, would suggest that this is a likely site for electrophilic attack.

Computational models can also be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness. These descriptors provide quantitative measures of the molecule's reactivity and can be used to compare its reactivity with that of other related compounds.

Applications of Octane, 1 Ethenylthio in Advanced Organic Synthesis

Role as a Synthetic Building Block

Octane (B31449), 1-(ethenylthio)- serves as a valuable and versatile building block in organic synthesis due to the distinct reactivity of its vinyl sulfide (B99878) group. The presence of the sulfur atom significantly influences the electronic properties of the double bond, making it susceptible to a variety of transformations that are not readily accessible with simple alkenes. The sulfur atom can activate the vinyl group for nucleophilic attack at the β-carbon (Michael addition) or act as a directing group in various metal-catalyzed reactions.

The general reactivity of vinyl sulfides like Octane, 1-(ethenylthio)- can be categorized as follows:

Electrophilic and Nucleophilic Additions: The double bond can undergo addition reactions with both electrophiles and nucleophiles.

Cycloaddition Reactions: It can participate as a dienophile or a dipolarophile in various cycloaddition reactions.

Metal-Catalyzed Cross-Coupling Reactions: The vinyl group can be functionalized through reactions like the Heck and Suzuki couplings.

Precursor to Other Functional Groups: The vinyl sulfide moiety can be converted into other functional groups, such as carbonyls, through hydrolysis.

The long octyl chain of Octane, 1-(ethenylthio)- imparts significant lipophilicity to the molecule, which can be advantageous in certain synthetic contexts, for instance, in reactions carried out in nonpolar solvents or for the synthesis of target molecules with amphiphilic properties.

Formation of Carbon-Carbon Bonds

The vinyl sulfide functionality in Octane, 1-(ethenylthio)- provides a powerful platform for the formation of new carbon-carbon bonds, a cornerstone of organic synthesis.

One of the primary methods for C-C bond formation using vinyl sulfides is through Michael addition reactions . The electron-donating sulfur atom polarizes the double bond, making the β-carbon susceptible to attack by nucleophiles. Organometallic reagents, such as organocuprates, are effective nucleophiles for this transformation.

Another significant application is in metal-catalyzed cross-coupling reactions . For instance, in the Heck reaction , the vinyl group of Octane, 1-(ethenylthio)- can be coupled with aryl or vinyl halides in the presence of a palladium catalyst to form more complex unsaturated systems.

Below is a representative table illustrating the types of carbon-carbon bond-forming reactions involving vinyl sulfides:

Reaction TypeReagents and ConditionsProduct Type
Michael AdditionR₂CuLi, Et₂O, -78 °Cβ-Substituted sulfide
Heck ReactionAr-X, Pd(OAc)₂, PPh₃, Et₃N, heatArylated or vinylated sulfide
Suzuki CouplingR-B(OH)₂, Pd(PPh₃)₄, base, heatSubstituted alkene

These reactions demonstrate the utility of Octane, 1-(ethenylthio)- as a C₂-synthon, enabling the introduction of a two-carbon unit with latent functionality.

Preparation of Heterocyclic Compounds

The reactivity of the vinyl sulfide group in Octane, 1-(ethenylthio)- makes it an excellent precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur.

Thiophene (B33073) derivatives , for example, can be synthesized through reactions that involve the vinyl sulfide moiety. While direct cyclization of a simple alkyl vinyl sulfide like Octane, 1-(ethenylthio)- into a thiophene is not straightforward, it can serve as a starting material for constructing substituted thiophenes through multi-step sequences.

A more direct application is in the synthesis of saturated sulfur heterocycles like tetrahydrothiophenes . Vinyl sulfides can undergo oxidative cyclization in the presence of an oxidizing agent and a suitable nucleophile. For instance, treatment of a vinyl sulfide with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate a thiocarbenium ion, which can then be trapped intramolecularly by a nucleophile to form a tetrahydrothiophene (B86538) ring. rsc.org

Furthermore, vinyl sulfides can be employed as aldehyde or ketone surrogates in reactions like the Fischer indole (B1671886) synthesis . organic-chemistry.org In this context, the vinyl sulfide would first be hydrolyzed to the corresponding carbonyl compound, which then reacts with an arylhydrazine to form the indole ring system. This indirect approach expands the utility of Octane, 1-(ethenylthio)- to the synthesis of nitrogen-containing heterocycles.

The following table provides examples of heterocyclic systems that can be accessed from vinyl sulfide precursors:

HeterocycleGeneral Synthetic ApproachKey Intermediates
TetrahydrothiopheneOxidative cyclizationThiocarbenium ion
IndoleFischer Indole Synthesis (via hydrolysis)Carbonyl compound, Arylhydrazine

Chiral Synthesis Involving Octane, 1-(ethenylthio)- Analogues

The development of asymmetric reactions involving vinyl sulfides is an area of growing interest, offering pathways to chiral sulfur-containing molecules. While specific examples involving Octane, 1-(ethenylthio)- are not extensively documented, the general principles of asymmetric synthesis can be applied to its analogues.

One approach involves the use of chiral catalysts in reactions involving the vinyl sulfide double bond. For instance, asymmetric [2+2] cycloadditions of vinyl sulfides with electron-deficient olefins can be achieved with high enantioselectivity using chiral Lewis acid catalysts.

Another strategy is the asymmetric oxidation of the sulfur atom to a chiral sulfoxide (B87167). Chiral sulfoxides are valuable auxiliaries and intermediates in asymmetric synthesis. The oxidation of a vinyl sulfide with a chiral oxidizing agent or a stoichiometric oxidant in the presence of a chiral catalyst can provide enantiomerically enriched vinyl sulfoxides. These chiral vinyl sulfoxides can then participate in diastereoselective reactions, where the stereochemistry at the sulfur atom directs the formation of new stereocenters.

Research in this area is ongoing, with the aim of developing more efficient and selective methods for the asymmetric functionalization of vinyl sulfides.

Design and Synthesis of Complex Molecular Architectures

The unique reactivity of the vinyl sulfide group, coupled with the long alkyl chain of Octane, 1-(ethenylthio)-, makes it a useful tool in the design and synthesis of complex molecular architectures.

The lipophilic octyl chain can be exploited in the synthesis of amphiphilic molecules , which have applications in materials science and biology. For example, the vinyl group can be polymerized to create a polymer backbone, with the octylthio groups forming a hydrophobic periphery. Such polymers could self-assemble in solution to form micelles or other ordered structures.

In the context of natural product synthesis , vinyl sulfides can serve as versatile intermediates. The ability to unmask the vinyl sulfide to a carbonyl group provides a strategic advantage, allowing for late-stage introduction of a ketone or aldehyde functionality. While there are no prominent examples of the direct use of Octane, 1-(ethenylthio)- in the total synthesis of a complex natural product, the utility of the vinyl sulfide moiety in such endeavors is well-established.

The development of new synthetic methodologies continues to expand the toolkit available to organic chemists, and the unique combination of properties offered by molecules like Octane, 1-(ethenylthio)- ensures their continued relevance in the construction of complex and functionally rich molecular architectures.

Integration of Octane, 1 Ethenylthio into Materials Science and Polymer Chemistry

Utilization as a Monomer in Polymerization Processes (e.g., Addition Polymerization)

Octane (B31449), 1-(ethenylthio)- can be utilized as a monomer in addition polymerization, where the vinyl group readily participates in chain-growth reactions. The presence of the thioether and the long alkyl chain influences the polymerization kinetics and the properties of the final polymer.

The vinyl group of Octane, 1-(ethenylthio)- makes it a suitable candidate for photopolymerization, particularly through thiol-ene reactions. Thiol-ene photopolymerization is a powerful method that proceeds via a free-radical step-growth mechanism. radtech.orgresearchgate.net This process is known for its high efficiency, low oxygen inhibition, and the formation of uniform polymer networks. radtech.org The thioether group within the monomer itself can play a role in reducing oxygen inhibition, a common issue in radical polymerizations, through a series of chain transfer and oxygen-scavenging reactions. usm.edu

The kinetics of thiol-ene polymerizations involving vinyl ethers are complex and depend significantly on the chemistry of the ene functional group. acs.org The polymerization rate's dependence on the concentration of thiol ([SH]) and ene ([C=C]) functional groups is dictated by the ratio of the thiyl radical propagation kinetic parameter (k_p) to the chain transfer kinetic parameter (k_CT). acs.org For thiol-vinyl ether systems, the polymerization rate is approximately half-order in both thiol and ene concentrations, indicating that the kinetic parameters for propagation and chain transfer are of a similar magnitude. acs.org

Table 1: Kinetic Parameters and Rate Dependence in Thiol-Ene Photopolymerization

Vinyl Functional Group kp/kCT Ratio Rate Dependence (Rp)
Vinyl Ether ~1 ∝ [SH]¹/²[C=C]¹/²
Allyl Ether High ∝ [SH]
Vinyl Silazane Low ∝ [C=C]

Data sourced from kinetic modeling and experimental characterization of thiol-ene photopolymerizations. acs.org

This relationship demonstrates that the reactivity of the vinyl thioether monomer can be predicted and controlled, which is crucial for designing polymerization processes.

Beyond radical polymerization, vinyl ethers like Octane, 1-(ethenylthio)- can be polymerized using controlled techniques to synthesize polymers with well-defined architectures, molecular weights, and low dispersity.

Controlled Cationic Polymerization: This is a prominent method for vinyl ethers. Recent advances have enabled the synthesis of degradable poly(vinyl ether)s by copolymerizing vinyl ethers with cyclic thioacetals. nih.govnih.gov This process, based on degenerative chain transfer (DT), introduces cleavable thioacetal bonds periodically into the polymer backbone, allowing for controlled degradation into smaller polymer segments. nih.govnih.gov

Catalyst-Controlled Stereoselective Polymerization: Another significant development is the use of chiral counterions to achieve catalyst-controlled stereoselective cationic polymerization of vinyl ethers. nsf.gov This technique allows for the synthesis of highly isotactic poly(vinyl ether)s. These stereoregular polymers exhibit semicrystalline properties, leading to enhanced tensile properties and stronger adhesion to polar surfaces compared to their amorphous counterparts. nsf.gov

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: While vinyl ethers were historically considered difficult to polymerize via radical means, recent breakthroughs have enabled their controlled radical polymerization. researchgate.net The use of specific dithiocarbamate (B8719985) RAFT agents has been shown to be effective, paving the way for the synthesis of well-defined poly(vinyl ether)s and block copolymers. researchgate.net

Table 2: Overview of Controlled Polymerization Techniques for Vinyl Ethers

Technique Key Feature Resulting Polymer
Cationic DT Copolymerization Incorporation of cleavable thioacetal units. nih.govnih.gov Degradable polymers with controlled molecular weights. nih.govnih.gov
Stereoselective Cationic Polymerization Use of chiral counterions to control chain-end stereochemistry. nsf.gov Highly isotactic, semicrystalline polymers with enhanced mechanical properties. nsf.gov

Functionalization of Polymer Systems with Thioether Moieties

The incorporation of Octane, 1-(ethenylthio)- into a polymer chain inherently functionalizes the material with thioether moieties. These sulfur-containing groups are not merely passive components of the polymer backbone; they introduce specific functionalities that can be exploited in various applications.

Thioether groups are known to be responsive to oxidative stimuli. nih.gov Under oxidative conditions, the relatively nonpolar thioether can be converted into more polar sulfoxide (B87167) and sulfone groups. nih.gov This change in polarity can trigger a hydrophobic-to-hydrophilic phase transition in the polymer, a property that is highly valuable in the design of "smart" materials for drug delivery. nih.gov For instance, polymeric micelles containing thioether groups can be designed to be stable in the bloodstream but release their therapeutic payload in the high-reactive oxygen species (ROS) environment of a tumor. nih.gov

Furthermore, the sulfur atom in the thioether linkage has a strong affinity for heavy metal ions. This property has been leveraged to create thioether-functionalized polymers for the efficient removal of toxic ions like mercury (Hg²⁺) from aqueous solutions. researchgate.net Porphyrin-based polymers functionalized with thioether groups have demonstrated high capture capacity for Hg²⁺, driven by the coordination between the sulfur species and the metal ion. researchgate.net

Table 3: Functional Properties Conferred by Thioether Moieties

Property Mechanism Application Example
Oxidation-Responsiveness Conversion of thioether to polar sulfoxide/sulfone by ROS. nih.gov Targeted drug delivery systems that release drugs in tumor microenvironments. nih.govnih.gov
Heavy Metal Chelation Strong coordination between sulfur atoms and heavy metal ions. researchgate.net Adsorbent materials for the removal of Hg²⁺ from water. researchgate.net

Development of Specialized Polymeric Materials

The use of Octane, 1-(ethenylthio)- and related vinyl ether or thioether monomers enables the development of specialized polymeric materials with tailored properties.

Mixed-Matrix Membranes (MMMs): Thiol-ene photopolymerization can be used to fabricate MMMs by incorporating vinyl-functionalized metal-organic frameworks (MOFs) into a polymer matrix. rsc.org These membranes show significantly enhanced gas permeability compared to the pristine polymer, as gas diffusion is facilitated through the porous MOF structures covalently linked within the matrix. rsc.org

Bio-based Surface Coatings: Poly(vinyl ether) copolymers derived from renewable resources like soybean oil have been investigated as alkyd-type surface coatings. rsc.org These polymers are synthesized under milder conditions than traditional alkyd resins and can be designed to have high bio-based content and well-defined compositions. rsc.org

High-Performance Polar Elastomers: The catalyst-controlled stereoselective polymerization of vinyl ethers can produce isotactic polymers that behave as polar polyolefin analogs. nsf.gov These materials combine the desirable tensile properties of commercial polyolefins with significantly improved adhesion, opening up possibilities for their use in advanced engineering applications. nsf.gov

Environmental and Industrial Relevance in Material Degradation Studies

The structure of polymers derived from Octane, 1-(ethenylthio)- has significant implications for their environmental fate and potential for recycling.

Poly(vinyl ether)s are noted for their potential as oxidatively degradable polymers. digitellinc.com This property is increasingly important in the effort to create a circular plastics economy. Recent studies have demonstrated that poly(vinyl ethers) can be selectively degraded and upcycled into valuable small molecules using visible light-mediated photooxidative degradation. nih.gov This approach offers an alternative to traditional disposal methods and contributes to the valorization of plastic waste. nih.gov

Furthermore, the intentional design of degradable polymers is an active area of research. The controlled cationic copolymerization of vinyl ethers with cyclic thioacetals yields polymers with cleavable bonds in their main chains. nih.govnih.gov These polymers can be hydrolyzed into smaller, controlled-molecular-weight segments, which is a desirable feature for applications requiring transient material performance or for environmentally benign materials that break down after their service life. nih.govnih.gov The hydrolytic reactivity of vinyl ether functionalities, which can be pH-dependent, is a key factor in the degradation profile of these materials. acs.org The degradation process, particularly through chain scission, can also influence the mechanical properties of semi-crystalline polymers, potentially leading to embrittlement as the material's structure changes. researchgate.net

Octane, 1 Ethenylthio in Catalysis and Ligand Design

Use as a Substrate in Metal-Catalyzed Reactions

Octane (B31449), 1-(ethenylthio)- can serve as a valuable substrate in a variety of metal-catalyzed reactions, primarily leveraging the reactivity of its vinyl group. The sulfur atom significantly influences the electronic properties of the double bond, making it susceptible to a range of transformations that are not as readily achieved with simple alkenes.

One of the most prominent applications of vinyl sulfides like Octane, 1-(ethenylthio)- is in cross-coupling reactions . These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, leading to more complex molecular architectures. For instance, palladium-catalyzed reactions are widely employed for the coupling of vinyl sulfides with various partners. organic-chemistry.orgorganic-chemistry.org The vinyl sulfide (B99878) can act as a vinyl anion equivalent, reacting with aryl halides to form aryl vinyl sulfides. organic-chemistry.org While specific data for Octane, 1-(ethenylthio)- is not extensively documented, the general reactivity of vinyl sulfides in such transformations is well-established.

Another important class of reactions is hydrothiolation , which involves the addition of a thiol across the double bond of an alkene or alkyne. thieme-connect.comthieme-connect.decsic.es While Octane, 1-(ethenylthio)- is a product of alkyne hydrothiolation, it can also potentially act as a substrate in further addition reactions, although this is less common.

The vinyl sulfide moiety can also participate in cycloaddition reactions and other transformations that lead to the formation of cyclic structures. For example, cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been reported, suggesting that similar reactivity could be expected for Octane, 1-(ethenylthio)-, leading to the formation of sulfur-substituted cyclopropanes. researchgate.net

The following table summarizes representative metal-catalyzed reactions where vinyl sulfides, analogous to Octane, 1-(ethenylthio)-, are used as substrates.

Reaction TypeCatalyst SystemSubstrate ExampleProduct TypeReference
Cross-CouplingPd/XantphosAryl Bromide + Vinyl Sulfide Anion PrecursorAryl Vinyl Sulfide organic-chemistry.org
Cross-CouplingCuO NanoparticlesVinyl Halide + ThiolVinyl Sulfide organic-chemistry.org
CyclopropanationCobalt CatalystPhenyl Vinyl SulfideSubstituted Cyclopropane researchgate.net
Gold-Catalyzed Cross-CouplingMeDalPhosAuClVinyl Iodide + DisulfideVinyl Sulfide acs.org

Potential as a Ligand in Homogeneous and Heterogeneous Catalysis

The sulfur atom in Octane, 1-(ethenylthio)- possesses a lone pair of electrons, making it a potential coordination site for transition metals. This property opens up the possibility of using this compound and its derivatives as ligands in both homogeneous and heterogeneous catalysis. The presence of the vinyl group adds another layer of complexity and potential for catalyst modulation.

In homogeneous catalysis , vinyl sulfides can act as hemilabile ligands. The sulfur atom can coordinate to the metal center, while the vinyl group can either remain uncoordinated or interact with the metal in a η²-fashion. This dynamic coordination behavior can be beneficial for catalytic activity, as the labile vinyl group can dissociate to open up a coordination site for substrate binding. up.ac.za The long octyl chain in Octane, 1-(ethenylthio)- could also influence the solubility of the resulting metal complex in nonpolar solvents, which is a crucial aspect of homogeneous catalysis.

For heterogeneous catalysis , the thioether functionality can be used to anchor the molecule onto a solid support, such as a metal oxide or polymer. This immobilization would allow for the creation of heterogeneous catalysts where the catalytically active metal center is coordinated to the sulfur atom. The vinyl group could then be further functionalized or participate directly in the catalytic transformation. The use of metal sulfides as catalyst scaffolds is an emerging area of research. google.com

While the specific use of Octane, 1-(ethenylthio)- as a ligand is not widely reported, the general principles of thioether and vinyl sulfide coordination to metals suggest its potential in this area.

Investigation of Metal-Thioether Interactions in Catalytic Cycles

Understanding the interaction between the thioether group of vinyl sulfides and the metal center is crucial for elucidating catalytic mechanisms and designing more efficient catalysts. In many catalytic cycles, the coordination of the sulfur atom to the metal is a key step.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle often involves the oxidative addition of an aryl halide to a Pd(0) center, followed by transmetalation or reaction with a nucleophile. organic-chemistry.org If a vinyl sulfide is used as a ligand or if the substrate contains a thioether group, the sulfur atom can coordinate to the palladium center at various stages of the cycle. This coordination can influence the electron density at the metal, its steric environment, and ultimately the rate and selectivity of the reaction.

In rhodium-catalyzed hydrothiolation , the mechanism can proceed through different pathways, including the oxidative addition of the thiol to the rhodium center, followed by insertion of the alkyne into the Rh-S or Rh-H bond. csic.esup.ac.za The coordination of the product vinyl sulfide to the metal center can sometimes lead to catalyst inhibition. However, in some cases, the product can be displaced by a new substrate molecule, allowing the catalytic cycle to continue. The nature of the metal-thioether bond is therefore a critical parameter in these reactions.

Computational studies and spectroscopic techniques are often employed to investigate these interactions and to map out the energetic landscape of the catalytic cycle. Such studies on model systems involving vinyl sulfides provide valuable insights into the likely behavior of Octane, 1-(ethenylthio)- in similar catalytic transformations.

Catalyst Design and Optimization Incorporating Octane, 1-(ethenylthio)- Scaffolds

The unique structure of Octane, 1-(ethenylthio)- makes it an interesting scaffold for the design and optimization of new catalysts. A "scaffold" in this context refers to a molecular framework upon which a catalyst can be built.

One approach is to use the vinyl group as a handle for further functionalization. For example, the vinyl group can be polymerized to create a polymer with pendant octyl thioether groups. These thioether groups can then be used to coordinate metal ions, resulting in a polymer-supported catalyst. Such catalysts are often easily separable from the reaction mixture, combining the advantages of homogeneous and heterogeneous catalysis.

Alternatively, the entire Octane, 1-(ethenylthio)- molecule can be considered a building block. For instance, it could be incorporated into larger ligand structures, where the octyl chain provides desirable steric bulk or solubility properties, and the thioether and vinyl groups offer multiple points for coordination or further reaction. The concept of using molecular scaffolds to tune catalyst properties is a powerful strategy in modern catalyst design. mcmaster.ca

While specific examples of catalysts built upon an Octane, 1-(ethenylthio)- scaffold are not yet prevalent in the literature, the principles of catalyst design suggest that this and related vinyl sulfides are promising candidates for future research and development in this area.

Emerging Research Directions and Future Outlook

Exploration of Novel Synthetic Pathways

Traditional methods for synthesizing vinyl thioethers often involve harsh conditions. Current research is focused on developing milder, more efficient, and highly selective protocols that could be applied to the synthesis of Octane (B31449), 1-(ethenylthio)-.

Catalytic Hydrothiolation: A primary area of exploration is the hydrothiolation of alkynes, which is an atom-economical method for creating vinyl sulfides. researchgate.net Recent advancements include the use of copper(I) iodide as a catalyst for the regioselective hydrothiolation of terminal alkynes with thiols. rsc.org This approach, which avoids expensive metal complexes and ligands, could provide a direct route to Octane, 1-(ethenylthio)- from 1-octanethiol (B94742) and acetylene (B1199291) under mild conditions. rsc.org

Transition-Metal-Free Synthesis: To further enhance the sustainability and cost-effectiveness of synthesis, transition-metal-free approaches are being developed. One such method uses cesium carbonate (Cs2CO3) to promote the hydrothiolation of alkynes, yielding (Z)-vinyl sulfides with high stereoselectivity. researchgate.net

Copper-Mediated Cross-Coupling: For structurally analogous compounds, copper-mediated cross-coupling reactions have proven effective. For instance, a method for the trifluoromethylthiolation of vinyl bromides has been developed, showcasing the versatility of copper catalysis in forming C-S bonds with vinyl groups. acs.orgnih.gov This highlights the potential for copper-catalyzed methods to be adapted for synthesizing a variety of functionalized vinyl thioethers.

Sequential Rearrangement Reactions: Innovative one-pot reactions are also emerging. A base-mediated sequential Michael addition/ rsc.orgresearchgate.net-sigmatropic rearrangement between vinylsulfonium salts and various nucleophiles has been developed to produce functionalized thioethers with high atom economy and regioselectivity. acs.org Such sophisticated rearrangement strategies could open new avenues for creating complex thioether structures.

Advanced Characterization Techniques for In-Situ Studies

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic pathways and controlling polymer properties. Advanced characterization techniques are pivotal for gaining these insights in real-time.

In-Situ Spectroscopy: Techniques like Fourier-Transform Infrared (FTIR) spectroscopy are being used to monitor polymerization kinetics in real-time. For example, in the development of thiol-Michael photocurable composites, FTIR was used to investigate functional group conversion during polymerization. researchgate.net This method could be directly applied to study the polymerization of Octane, 1-(ethenylthio)-, providing valuable data on reaction rates and efficiency.

On-Resin Monitoring: In the context of peptide synthesis, photo-induced thiol-ene hydrothiolation is used to create thioether-tethered peptides. nih.gov The progress of these reactions on a solid support can be monitored, offering a template for studying the reactivity of the vinyl thioether group in Octane, 1-(ethenylthio)- when attached to surfaces or within complex matrices. nih.gov

Mechanistic Trapping Experiments: To elucidate complex reaction pathways, researchers have explored in-situ trapping reactions. While applied to different systems, the concept of using a reactive diene to trap an unstable intermediate could be adapted to study potential side reactions or transient species in the synthesis or subsequent reactions of Octane, 1-(ethenylthio)-. acs.org

Predictive Modeling and Machine Learning in Reaction Discovery

Computational chemistry is becoming an indispensable tool for accelerating research. Predictive modeling and machine learning are poised to revolutionize how new reactions and materials based on compounds like Octane, 1-(ethenylthio)- are discovered.

DFT for Mechanistic Insights: Density Functional Theory (DFT) calculations are increasingly used to understand and predict reaction outcomes. Computational studies have been employed to explain the unexpected formation of certain hydrothiolation products, providing crucial insights into reaction regioselectivity. nih.gov Similarly, DFT calculations have supported the proposed mechanism for the copper-hydride catalyzed hydroformylation of olefins, confirming the role of the alkyl copper intermediate. acs.org These modeling techniques can be used to predict the most effective catalysts and conditions for the synthesis of Octane, 1-(ethenylthio)- and to understand its reactivity in polymerization.

Predicting Polymer Properties: Machine learning algorithms can be trained on existing data from polymer synthesis and characterization to predict the properties of new polymers. By inputting monomer properties, such as those of Octane, 1-(ethenylthio)-, these models could predict the glass transition temperature, mechanical strength, and degradation profile of the resulting poly(vinyl thioether), guiding experimental efforts toward materials with desired characteristics.

Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry are a major driver of innovation in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. uniroma1.it

Photocatalysis: Visible-light photocatalysis represents a sustainable approach for organic synthesis. An environmentally friendly, one-pot method for synthesizing sulfides and sulfoxides uses mild photoredox conditions, green solvents like ethanol (B145695) and water, and oxygen as the oxidant. rsc.org This strategy, which can be scaled up using flow chemistry, significantly reduces waste and environmental impact. rsc.org

Atom-Economical Reactions: The hydrothiolation of alkynes is considered a highly eco-friendly method because it achieves 100% atom economy, converting all starting materials into the final product with no byproducts. researchgate.net

Use of Aqueous and Green Solvents: A significant goal in green chemistry is to replace volatile organic solvents with more environmentally benign alternatives. uniroma1.it Research has shown the viability of conducting reactions in water, sometimes facilitated by phase-transfer catalysts or ultrasonic irradiation, to synthesize sulfur-containing heterocyclic compounds. uniroma1.itresearchgate.net Developing conditions for the synthesis of Octane, 1-(ethenylthio)- in water or other green solvents is a key future goal. mdpi.com

Renewable Feedstocks: While many synthetic routes rely on petroleum-based starting materials, future research will likely focus on deriving precursors for compounds like Octane, 1-(ethenylthio)- from renewable biomass. nih.gov

Expanding Applications in Advanced Materials

The unique combination of a flexible octyl chain and a polymerizable vinyl thioether group makes Octane, 1-(ethenylthio)- a promising monomer for creating advanced functional materials.

Functional Polymers: Vinyl ethers are known to produce polymers with flexibility and good low-temperature performance. acs.org The thioether linkage in Octane, 1-(ethenylthio)- would introduce different chemical and thermal stability compared to its oxygen-based ether analogue. Cationic polymerization is a primary method for polymerizing vinyl ethers and can be extended to vinyl thioethers to create polymers with controlled molecular weights and structures. acs.orgnih.gov The long octyl chain would act as an internal plasticizer, potentially yielding soft, hydrophobic materials suitable for coatings, adhesives, or elastomers.

Degradable Polymers: Research into degradable poly(vinyl ether)s has shown that incorporating cleavable bonds, such as thioacetals, into the polymer backbone allows for controlled degradation. nih.gov Polymers made from Octane, 1-(ethenylthio)- could be designed with specific degradation profiles, making them suitable for biomedical or environmental applications where transient material properties are required.

Thiol-Ene "Click" Chemistry: The vinyl group is highly reactive in thiol-ene "click" reactions, which are efficient, highly selective, and can be conducted under mild, biocompatible conditions. nih.govnih.gov This allows Octane, 1-(ethenylthio)- to be used as a building block for creating complex macromolecular architectures, such as cross-linked polymer networks, or for surface functionalization to impart specific properties like hydrophobicity or lubricity.

Q & A

Q. What statistical frameworks are optimal for analyzing small-sample datasets in 1-(ethenylthio)octane toxicity studies?

  • Methodological Answer: Bayesian hierarchical models account for variability in in vitro assays (e.g., LD₅₀ tests). Non-parametric tests (e.g., Mann-Whitney U) handle non-normal distributions. Journals like Environmental Science & Technology require power analyses to justify sample sizes .

Tables for Key Parameters

Property Method Typical Value Reference
Molecular WeightHRMS172.34 g/mol
Boiling PointGC with FID detection~215–220°C (estimated)
RON (Predicted)CFR Engine Tests85–89 (vs. n-octane: -20)
LogP (Octanol-Water)Shake-Flask Method4.2 ± 0.3

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